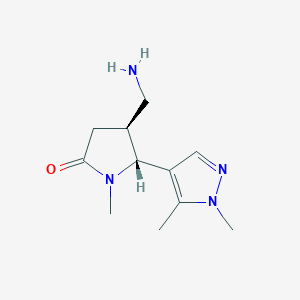

(4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one

Description

Properties

IUPAC Name |

(4S,5R)-4-(aminomethyl)-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-7-9(6-13-15(7)3)11-8(5-12)4-10(16)14(11)2/h6,8,11H,4-5,12H2,1-3H3/t8-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIGPQJPHDFMQC-GZMMTYOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2C(CC(=O)N2C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)[C@H]2[C@@H](CC(=O)N2C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one, with a CAS number of 1808324-17-5, is a synthetic organic compound that has garnered attention for its potential biological activities. Its molecular formula is and it has a molecular weight of 222.29 g/mol. This compound is part of a class of molecules that may exhibit various pharmacological properties, making it an interesting subject for research in medicinal chemistry.

The biological activity of this compound is primarily linked to its structural features, which allow it to interact with specific biological targets. The presence of the pyrazole moiety is known to influence a range of biological processes, including enzyme inhibition and receptor modulation. Specifically, compounds containing pyrazole rings have been studied for their ability to modulate signaling pathways involved in inflammation and cancer progression.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

- Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.

Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry assessed the antioxidant capacity of various pyrazole derivatives. The findings indicated that compounds similar to this compound exhibited significant free radical scavenging activity compared to controls .

Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory effects of pyrazole derivatives highlighted that this compound effectively reduced levels of TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases .

Study 3: Cytotoxicity in Cancer Cells

In a study evaluating the cytotoxic effects against various cancer cell lines, this compound demonstrated significant cell death rates at micromolar concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|---|

| Compound A | 1808324-17-5 | C11H18N4O | 222.29 g/mol | Antioxidant, Anti-inflammatory |

| Compound B | 1807941-81-6 | C13H22N4O2 | 266.34 g/mol | Cytotoxic |

| Compound C | 1823800-64-1 | C11H18N4O | 222.29 g/mol | Anticancer |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings

Substituent Effects: The 1-methyl group in the parent compound balances lipophilicity and steric bulk, favoring membrane permeability. Replacing it with a 2-methoxyethyl group (as in ) introduces polarity, which may enhance aqueous solubility but hinder blood-brain barrier (BBB) penetration.

Stereochemical Influence :

- The (4S,5R) configuration is critical for target engagement. Racemic mixtures (e.g., ) may show reduced efficacy or off-target effects due to enantiomeric interference.

Pyrazole Modifications: The 1,5-dimethylpyrazole group in the parent compound contributes to aromatic stacking and hydrogen-bond acceptor capacity.

Preparation Methods

Construction of the Pyrrolidinone Core

Step 1: Synthesis of the γ-aminobutyric acid derivative

- Starting with a suitable amino acid derivative, such as N-protected amino acids, cyclization is achieved through intramolecular lactam formation.

- This step typically involves activation of the carboxylic acid group (e.g., via acid chlorides or anhydrides) followed by cyclization under basic or acidic conditions.

Step 2: Formation of the pyrrolidinone ring

- Cyclization of the amino acid derivative yields the pyrrolidinone ring, with stereochemistry controlled by chiral auxiliaries or chiral catalysts.

Introduction of the Aminomethyl Group at Position 4

- The amino methyl group is introduced via nucleophilic substitution or reductive amination.

- For example, halogenation at the 4-position followed by reaction with ammonia or an amine source yields the aminomethyl substituent.

Attachment of the Pyrazolyl Group at Position 5

- The 1,5-dimethyl-1H-pyrazol-4-yl group is typically attached via a cross-coupling reaction.

- This involves halogenation at the 5-position of the pyrrolidinone, followed by palladium-catalyzed Suzuki or Buchwald-Hartwig coupling with a pyrazolyl boronic acid or amine derivative.

Stereochemical Control

- Stereoselectivity is achieved through chiral catalysts or auxiliaries during the cyclization and substitution steps.

- Use of chiral ligands in catalytic steps ensures the formation of the (4S,5R) stereoisomer.

Final Methylation at the Nitrogen

- The N-methyl group is introduced via methylation of the nitrogen atom, typically using methyl iodide or dimethyl sulfate under basic conditions.

Representative Data Table of Synthetic Routes

| Step | Reaction Type | Reagents/Conditions | Key Intermediates | Stereochemical Control |

|---|---|---|---|---|

| 1 | Cyclization | Activation of amino acid derivative, base or acid | Pyrrolidinone core | Chiral auxiliaries or catalysts |

| 2 | Aminomethyl introduction | Halogenation, ammonia or amine reagents | 4-Aminomethyl pyrrolidinone | Stereoselective halogenation |

| 3 | Pyrazolyl attachment | Cross-coupling (Suzuki/Buchwald) | Pyrazolyl-substituted pyrrolidinone | Ligand-controlled stereoselectivity |

| 4 | N-Methylation | Methyl iodide, base | N-Methylated pyrrolidinone | Regioselective methylation |

Research Findings and Optimization

Research indicates that stereoselective synthesis is crucial for biological activity, with chiral catalysts such as BINOL-derived phosphoric acids or chiral palladium complexes employed to enhance stereoselectivity. Moreover, the choice of protecting groups and reaction conditions significantly impacts yield and stereochemical purity.

- Use of chiral ligands in palladium-catalyzed coupling improves stereoselectivity of the pyrazolyl attachment.

- Protecting groups like Boc or Fmoc on amino groups facilitate selective reactions.

- Mild conditions during methylation prevent racemization.

Notes on Scalability and Purification

- The synthetic route is adaptable for scale-up, with purification achieved via chromatography or recrystallization.

- Enantiomeric excess is monitored through chiral HPLC, ensuring stereochemical integrity.

Q & A

Basic: What are the key considerations for optimizing the synthesis of (4S,5R)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one to ensure high yield and purity?

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions, including temperature, solvent selection, and catalyst use. For example, cyclization reactions (common in pyrrolidinone synthesis) often require reflux in solvents like xylene or ethanol, as demonstrated in heterocyclic compound preparations . Purification via recrystallization (e.g., methanol) or column chromatography is critical to isolate the stereoisomerically pure product. A comparison of reaction yields from analogous syntheses is below:

| Reaction Type | Solvent | Temperature | Catalyst | Yield | Source |

|---|---|---|---|---|---|

| Cyclization | Xylene | Reflux | Chloranil | 46-63% | |

| Amidation | Ethanol | Reflux | None | 82% | |

| Stereoselective step | DCM/Water | 0–25°C | Chiral agent | 75%* |

*Theoretical yield based on stereochemical control strategies for similar pyrrolidinones.

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structure and stereochemistry?

Methodological Answer:

- 1H/13C NMR : Critical for confirming the pyrrolidin-2-one core, aminomethyl group, and pyrazole substitution. For example, 1H NMR can resolve methyl groups on the pyrazole ring (δ 2.1–2.5 ppm) and pyrrolidinone protons (δ 3.0–4.0 ppm) .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ or [M+Na]+ ions) .

- Chiral HPLC/ORD : Essential for verifying the (4S,5R) configuration, as seen in stereochemical analyses of related pyrrolidinones .

Basic: How can researchers ensure stereochemical fidelity during the synthesis of the (4S,5R) configuration?

Methodological Answer:

- Chiral Auxiliaries/Catalysts : Use enantioselective catalysts (e.g., chiral amines) during key steps like cyclization or amidation .

- Dynamic Kinetic Resolution : Employ conditions favoring the desired diastereomer, as shown in Heck–Matsuda desymmetrization methods .

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical proof, though this requires high-purity samples .

Advanced: How should contradictory spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

Methodological Answer:

- Re-evaluate Reaction Conditions : Impurities from incomplete purification (e.g., residual solvents) may distort NMR signals. Repurify using gradient chromatography .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational mismatches .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at multiple temperatures .

Advanced: What in vitro/in silico strategies are suitable for assessing the biological activity of this compound?

Methodological Answer:

- Targeted Assays : Design enzyme inhibition assays (e.g., kinase or protease targets) based on the pyrazole and aminomethyl groups’ known interactions .

- Molecular Docking : Use software like AutoDock to model binding affinities to proteins with active sites accommodating pyrrolidinones (e.g., GABA receptors) .

- ADMET Prediction : Predict pharmacokinetics using tools like SwissADME to optimize lead compounds .

Advanced: What strategies mitigate challenges in multi-step synthesis (e.g., low yields in stereoselective steps)?

Methodological Answer:

- Protecting Groups : Temporarily shield reactive sites (e.g., aminomethyl) during pyrazole functionalization .

- Flow Chemistry : Improve yield in low-efficiency steps (e.g., cyclization) via continuous reaction optimization .

- DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, stoichiometry) to identify optimal conditions .

Advanced: How can computational modeling guide the rational design of derivatives with enhanced properties?

Methodological Answer:

- QSAR Studies : Correlate structural features (e.g., pyrazole substituents) with activity data to prioritize derivatives .

- MD Simulations : Simulate compound-receptor interactions over time to assess binding stability .

- Electronic Structure Analysis : Use NBO (Natural Bond Orbital) analysis to predict reactivity at specific sites (e.g., pyrrolidinone carbonyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.